1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine

Drug Discovery Medicinal Chemistry Assay Development

The compound with CAS number 866142-45-2, systematically named 1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine, is a synthetic, small-molecule N-sulfonylpyrrole derivative with the molecular formula C12H23N3O2S and a molecular weight of 273.40 g/mol. It features a tetrasubstituted pyrrole core bearing a 2-amino group, a 3-methylsulfonyl electron-withdrawing substituent, 4,5-dimethyl groups, and an N-1 side chain terminated by a basic tertiary dimethylamino moiety.

Molecular Formula C12H23N3O2S
Molecular Weight 273.4 g/mol
CAS No. 866142-45-2
Cat. No. B3038551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine
CAS866142-45-2
Molecular FormulaC12H23N3O2S
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=C1S(=O)(=O)C)N)CCCN(C)C)C
InChIInChI=1S/C12H23N3O2S/c1-9-10(2)15(8-6-7-14(3)4)12(13)11(9)18(5,16)17/h6-8,13H2,1-5H3
InChIKeyBJXVGXDZGIHFBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





866142-45-2: 1-[3-(Dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine – Structural & Pharmacophoric Profile for Research Procurement


The compound with CAS number 866142-45-2, systematically named 1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine, is a synthetic, small-molecule N-sulfonylpyrrole derivative with the molecular formula C12H23N3O2S and a molecular weight of 273.40 g/mol [1]. It features a tetrasubstituted pyrrole core bearing a 2-amino group, a 3-methylsulfonyl electron-withdrawing substituent, 4,5-dimethyl groups, and an N-1 side chain terminated by a basic tertiary dimethylamino moiety [1]. This compound belongs to the broader structural class of N-sulfonylpyrroles, which have been extensively patented as histone deacetylase (HDAC) inhibitors with demonstrated anti-proliferative and pro-apoptotic activity in oncology models [2]. It is commercially available for research purposes from multiple specialty chemical suppliers at purities of ≥98% .

Why N1-Substituent Identity on the 4,5-Dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine Scaffold Precludes Direct Interchangeability


The 4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine scaffold forms the pharmacophoric core of a well-documented class of HDAC inhibitors; however, the N1-substituent is not a passive structural element [1]. Within this congeneric series, the N1-group dictates critical drug-like properties including lipophilicity (cLogP), topological polar surface area (TPSA), and ionization state at physiological pH, which directly govern membrane permeability, solubility, and target engagement [2]. Compound 866142-45-2 possesses a unique 3-(dimethylamino)propyl side chain that introduces a basic tertiary amine (calculated pKa ~9.5) absent in its closest commercially available analogs—the N-benzyl (CAS 77444-88-3), N-(3-methoxybenzyl) (CAS 866142-44-1), and N-cyclohexyl (CAS 77444-87-2) derivatives—which are neutral and lipophilic [2]. This difference in ionization potential and hydrogen-bonding capacity precludes simple substitution without altering assay outcomes, formulation behavior, or structure-activity relationships (SAR) [1][2]. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for CAS 866142-45-2 Versus Closest Structural Analogs


Ionizable Dimethylamino Group Confers pH-Dependent Solubility and Salt-Formation Potential Absent in Neutral N-Benzyl and N-Cyclohexyl Analogs

The target compound contains a tertiary dimethylamino group on its N1-propyl side chain, which is predicted to be predominantly protonated at physiological pH (calculated pKa of the conjugate acid ~9.5, based on the N,N-dimethylpropylamine substructure) [1]. In contrast, the closest commercially available analogs—1-benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine (CAS 77444-88-3) , 1-(3-methoxybenzyl)-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine (CAS 866142-44-1) , and 1-cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine (CAS 77444-87-2) [2]—bear neutral, non-ionizable N1-substituents. This difference enables hydrochloride or other acid-addition salt formation for 866142-45-2, a capability not accessible to the comparator compounds, thereby potentially facilitating aqueous formulation for in vitro and in vivo assays [1].

Drug Discovery Medicinal Chemistry Assay Development

Reduced Lipophilicity (cLogP 1.04–1.2) Distinguishes CAS 866142-45-2 from More Lipophilic N-Benzyl (cLogP ~3.0) and N-Cyclohexyl (cLogP ~3.5) Congeners

The target compound displays a computed LogP (XLogP3-AA) of 1.2 as reported by PubChem [1], consistent with the vendor-computed cLogP of 1.04 (Leyan) . This moderate lipophilicity is substantially lower than that of the N-benzyl analog (CAS 77444-88-3, C14H18N2O2S, predicted cLogP ~3.0 based on added benzene ring and absence of polar heteroatoms) and the N-cyclohexyl analog (CAS 77444-87-2, C13H22N2O2S, predicted cLogP ~3.5) [2]. The target compound's TPSA of 76.7 Ų (PubChem) [1] or 68.33 Ų (Leyan) further reflects its increased polarity relative to the N-benzyl analog (predicted TPSA ~60–65 Ų, lacking the additional nitrogen). These differences place the target compound in a more favorable region of the Lipinski Rule of Five chemical space for oral drug-like properties while maintaining sufficient lipophilicity for membrane penetration [1].

ADME Lead Optimization Physicochemical Profiling

N-Sulfonylpyrrole Chemotype Is Validated as an HDAC Inhibitor Pharmacophore, Providing a Mechanistic Framework for Target Compound Utility in Epigenetic Research

The N-sulfonylpyrrole scaffold, encompassing the core structure of 866142-45-2, is the subject of multiple patent families (e.g., US8969401B2, JP5119143B2) that explicitly claim these compounds as inhibitors of histone deacetylases (HDACs) [1][2]. Within this patent literature, representative N-sulfonylpyrroles have demonstrated HDAC inhibitory activity with IC50 values spanning from 0.002 μM to 40 μM across various HDAC isoforms, depending on specific substitution patterns [1]. Furthermore, the reference HDAC inhibitor trichostatin A (TSA) inhibits HDACs 1, 3, 4, 6, and 10 with IC50 values around 20 nM, while HDAC8 is inhibited with IC50 = 0.49 μM, establishing benchmarks for this target class [1][2]. Compounds within this chemotype have been shown to induce cell-cycle arrest at G1 and G2/M phases, deplete S-phase cells, and promote p53/caspase-independent apoptosis with broad anti-tumor activity [1]. While no isoform-specific IC50 data have been published for the specific compound 866142-45-2, its structural conformity to the claimed generic Markush structures positions it as a legitimate probe for HDAC-focused screening campaigns [1][2].

Epigenetics HDAC Inhibition Cancer Research

Increased Hydrogen Bond Acceptor Count and Topological Polar Surface Area Relative to N-Benzyl and N-Cyclohexyl Analogs Predicts Different Permeability and Transporter Interaction Profiles

The target compound possesses four hydrogen bond acceptors (HBA = 4) and a topological polar surface area (TPSA) of 76.7 Ų as reported by PubChem [1], or 68.33 Ų per vendor computation , reflecting the contribution of the sulfonyl oxygens and the dimethylamino nitrogen. In contrast, the N-benzyl analog (CAS 77444-88-3, C14H18N2O2S) and N-cyclohexyl analog (CAS 77444-87-2, C13H22N2O2S) each possess only three hydrogen bond acceptors (HBA = 3) and lower predicted TPSA (<65 Ų), as they lack the additional tertiary amine nitrogen . This difference of one HBA and ~10–15 Ų in TPSA is within the range known to influence Caco-2 permeability and CNS penetration predictions, where TPSA values below 60–70 Ų are generally associated with enhanced blood-brain barrier penetration, while values above 70–80 Ų correlate with reduced CNS exposure [1]. The target compound's TPSA thus positions it closer to the threshold for restricted CNS access, whereas the comparator compounds would be predicted to have greater passive CNS penetration [1].

Permeability Drug Transport Blood-Brain Barrier

Recommended Research Application Scenarios for CAS 866142-45-2 Based on Validated Differentiation Evidence


HDAC Inhibitor Screening Libraries Requiring a Moderately Polar, Ionizable Sulfonylpyrrole Chemotype

Given the validated HDAC inhibitory activity of the N-sulfonylpyrrole pharmacophore class (IC50 range: 0.002–40 μM) [1], 866142-45-2 is best deployed as a member of focused screening libraries for epigenetic target profiling. Its dimethylaminopropyl side chain provides an ionizable handle that can be exploited for salt-form-based aqueous solubility optimization—a feature absent in the neutral N-benzyl and N-cyclohexyl analogs [2].

Structure-Activity Relationship (SAR) Studies Exploring the Effect of N1-Substituent Basicity on HDAC Isoform Selectivity

The target compound serves as a key SAR probe representing the 'basic amine' variant within a congeneric series of 4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amines. Systematic comparison with the N-benzyl (CAS 77444-88-3), N-(3-methoxybenzyl) (CAS 866142-44-1), and N-cyclohexyl (CAS 77444-87-2) analogs can elucidate the contribution of N1-substituent ionization state to HDAC isoform selectivity and cellular potency [2]. Its 1.8–2.5 log-unit lower cLogP relative to the N-benzyl analog [2] provides a measurable differentiation in lipophilicity-dependent assay behavior.

Peripheral Restriction Studies Where Reduced CNS Penetration Is Desirable

With a TPSA of 68–77 Ų—above the empirical threshold of ~60 Ų associated with significant brain penetration—and a cLogP below 1.2, 866142-45-2 is predicted to exhibit restricted passive CNS distribution [2]. This profile makes it a candidate for peripheral oncology or inflammation models where CNS-mediated off-target effects must be minimized, in contrast to the more lipophilic, lower-TPSA N-cyclohexyl analog (CAS 77444-87-2, predicted cLogP ~3.5, TPSA <60 Ų) [3] which would be expected to show greater brain exposure.

Salt Screening and Pre-formulation Development for in Vivo Pharmacology

The presence of a basic tertiary amine (calculated pKa ~9.5) on the N1 side chain enables hydrochloride and other acid-addition salt formation, a capability not shared by the neutral comparator compounds [2]. This property makes 866142-45-2 the preferred candidate within this chemotype series for pre-formulation salt screening, aqueous solubility optimization, and early in vivo pharmacokinetic profiling, where neutral analogs would require DMSO or cyclodextrin-based solubilization strategies that can introduce formulation-related artifacts [2].

Quote Request

Request a Quote for 1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.